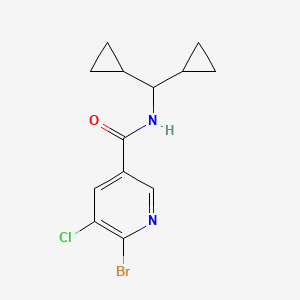

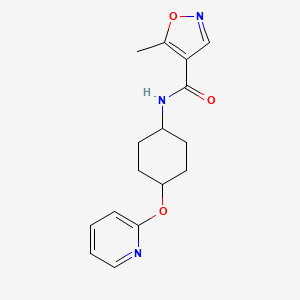

N-((4-cyclohexylthiazol-2-yl)methyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(Furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate were produced using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents: DMT/NMM/TsO − or EDC .Molecular Structure Analysis

A thiazole-based heterocyclic amide, namely, N-(thiazol-2-yl)furan-2-carboxamide, C8H6N2O2S, was synthesized and investigated for its antimicrobial activity . The structure was characterized by elemental analysis and IR, 1H NMR, and 13C NMR spectroscopy . The molecular and electronic structures were investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modelling .Chemical Reactions Analysis

The synthesis of N-(Furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate was achieved using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents: DMT/NMM/TsO − or EDC . The reaction time, the solvent, and the amounts of the substrates were optimized .Applications De Recherche Scientifique

Synthesis and Pharmacological Properties

N-((4-cyclohexylthiazol-2-yl)methyl)furan-2-carboxamide and its derivatives have been synthesized and investigated for various pharmacological properties. One study focused on the synthesis of triazoline derivatives of furan-carboxamide, which exhibited strong antinociceptive properties, suggesting potential applications in pain management (Siwek et al., 2008).

Imaging and Diagnostics

A significant application of furan-2-carboxamide derivatives is in the field of imaging, particularly in PET imaging. A study developed a PET radiotracer specific for CSF1R, a microglia-specific marker, using a derivative of furan-2-carboxamide. This tracer can be used for imaging reactive microglia and understanding neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).

Synthetic Methodology and Reactivity

Research has been conducted on the synthesis and reactivity of various furan-2-carboxamide derivatives, showcasing the versatility of this compound in chemical synthesis. These studies provide insights into the chemical properties and potential applications of this compound in developing new compounds with varied biological activities (El’chaninov & Aleksandrov, 2017).

Biological Activity

Further research has been conducted on the biological activity of furan-2-carboxamide derivatives. For instance, a study synthesized new furan-2-carboxamide derivatives and found them to be potent tyrosinase inhibitors, indicating potential applications in skin-related conditions and as therapeutic agents (Dige et al., 2019).

Antimicrobial and Antiprotozoal Agents

The furan-2-carboxamide scaffold has been utilized in the development of antimicrobial and antiprotozoal agents. Several studies have synthesized and evaluated furan-2-carboxamide derivatives, demonstrating significant activity against various bacterial and protozoal pathogens, pointing towards potential applications in treating infectious diseases (Chambhare et al., 2003).

Mécanisme D'action

Target of Action

Thiazole derivatives, which n-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide is a part of, have been reported to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function or activity of the target . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its target .

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it is likely that this compound affects multiple pathways . These could include pathways related to the biological activities mentioned earlier, such as antimicrobial, antifungal, anti-inflammatory, antitumor, and others .

Pharmacokinetics

These properties would be crucial in determining the bioavailability of the compound, which in turn would influence its efficacy as a drug .

Result of Action

Based on the reported biological activities of thiazole derivatives, it can be inferred that the compound may have a variety of effects at the molecular and cellular level . These could include inhibition or activation of enzymes, modulation of receptor activity, alteration of cellular signaling pathways, and others .

Action Environment

Factors such as ph, temperature, presence of other molecules, and cellular environment could potentially influence the compound’s action .

Propriétés

IUPAC Name |

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c18-15(13-7-4-8-19-13)16-9-14-17-12(10-20-14)11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDJYPDYEKREPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-8-(3-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)

![1-[1-(4-Ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2637423.png)

![Ethyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2637428.png)

![N-(4-morpholinobut-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2637432.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2637438.png)

![{3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride](/img/structure/B2637442.png)

![4-Chloro-2-{[(3-chloro-4-methylphenyl)amino]methyl}phenol](/img/structure/B2637444.png)